molecular formula C23H24O3 B14295224 4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol) CAS No. 129348-96-5

4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)

Cat. No.: B14295224
CAS No.: 129348-96-5
M. Wt: 348.4 g/mol
InChI Key: YNICUQBUXHBYCH-UHFFFAOYSA-N
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Description

alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol: is an organic compound that belongs to the class of phenolic antioxidants. These compounds are known for their ability to inhibit oxidation processes, making them valuable in various industrial applications, including the stabilization of polymers and the prevention of oxidative degradation in materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol typically involves the condensation of 4-hydroxy-2,5-dimethylphenol with o-cresol under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving a high-quality product. The final compound is typically purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the stabilization of plastics, rubbers, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant activity of alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound may also chelate metal ions, further inhibiting oxidative processes. The molecular targets and pathways involved in its action include the scavenging of reactive oxygen species and the inhibition of lipid peroxidation.

Comparison with Similar Compounds

Alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol can be compared with other phenolic antioxidants such as:

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

    Butylated hydroxyanisole (BHA): Another common antioxidant with similar applications.

    Tert-butylhydroquinone (TBHQ): Known for its high efficacy in preventing oxidation.

Uniqueness

Alpha,alpha-Bis(4-hydroxy-2,5-dimethylphenyl)-o-cresol is unique due to its specific structure, which may confer distinct antioxidant properties and reactivity compared to other phenolic antioxidants

Properties

CAS No.

129348-96-5

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(4-hydroxy-2,5-dimethylphenyl)-(2-hydroxyphenyl)methyl]-2,5-dimethylphenol

InChI

InChI=1S/C23H24O3/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23-26H,1-4H3

InChI Key

YNICUQBUXHBYCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(C2=CC=CC=C2O)C3=C(C=C(C(=C3)C)O)C

Origin of Product

United States

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